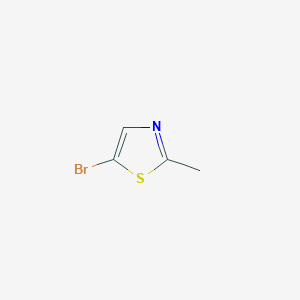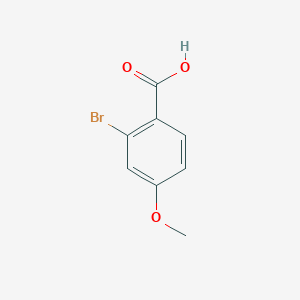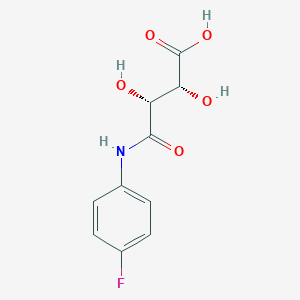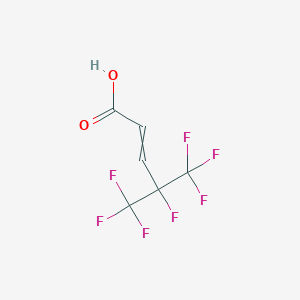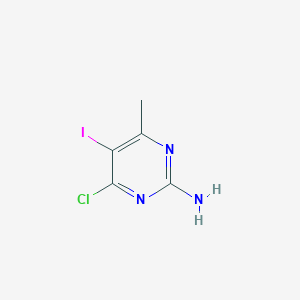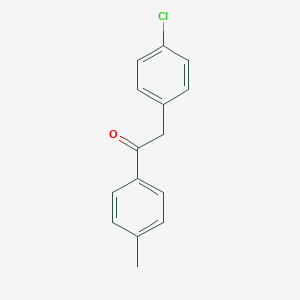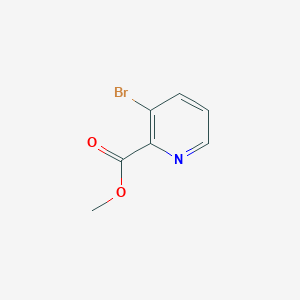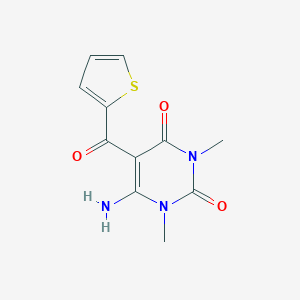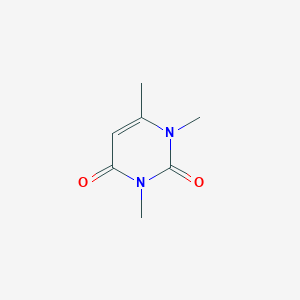
1,3,6-Trimethylpyrimidin-2,4(1H,3H)-dion
Übersicht
Beschreibung
1,3,6-Trimethyluracil, also known as 1,3,6-Trimethyluracil, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,6-Trimethyluracil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,6-Trimethyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,6-Trimethyluracil including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Acylhydrazonen
1,3,6-Trimethyluracil: wurde bei der Synthese von Acylhydrazonen durch Kondensation mit aromatischen Acylhydraziden verwendet . Diese Verbindungen sind aufgrund ihrer potenziellen biologischen Aktivität, einschließlich entzündungshemmender, antifungaler, antibakterieller und Antikonvulsiva-Eigenschaften, von Interesse.
Elektrophile Fluorierung
Die Verbindung dient als Substrat für Studien zur elektrophilen Fluorierung. Die Reaktion mit 4-Chlormethyl-1-fluor-1,4-diazoniabicyclo[2.2.2]octan-bis(tetrafluoroborat) in Wasser wurde untersucht, wobei Einblicke in bimolekulare Mechanismen und die intermediäre Bildung kationischer σ-Komplexe gewonnen wurden .
Säure-Base-Charakterisierung
5-Hydroxy-1,3,6-Trimethyluracil: , ein Derivat von 1,3,6-Trimethyluracil, wurde synthetisiert und seine Säure-Base-Eigenschaften wurden untersucht. Diese Forschung hilft beim Verständnis des chemischen Verhaltens von Uracil-Derivaten in verschiedenen Umgebungen .
Antikrebsforschung
Uracil-Derivate, einschließlich 1,3,6-Trimethyluracil, sind aufgrund ihrer vielfältigen biologischen Aktivität für die Medikamentenentwicklung von Bedeutung. Sie sind besonders bekannt für ihre Antikrebsaktivität, was sie in der onkologischen Forschung wertvoll macht .
Antiviren-Anwendungen
Diese Verbindungen werden auch auf ihre antivirale Aktivität untersucht. Die strukturelle Ähnlichkeit mit Nucleobasen in der RNA macht sie zu geeigneten Kandidaten für die Entwicklung von antiviralen Medikamenten .
Antibakterielle und antioxidative Wirkungen
Die antimikrobielle und antioxidative Wirkung von Uracil-Derivaten ist gut dokumentiert. 1,3,6-Trimethyluracil und seine synthetisierten Hydrazone könnten zu neuen Behandlungen für verschiedene Infektionen und oxidativem Stress-bedingte Erkrankungen führen .
Pharmakophor-Hybridstrukturen
Die Kombination von 1,3,6-Trimethyluracil mit anderen Pharmakophor-Gruppen kann Hybridstrukturen mit unterschiedlichen biologischen Aktivitäten erzeugen. Dieser Ansatz ist vielversprechend für die Entdeckung neuer Therapeutika .
Organische Synthese und Löslichkeitsstudien
1,3,6-Trimethyluracil: wird in der organischen Synthese verwendet, da es eine gute Löslichkeit in organischen Lösungsmitteln besitzt. Diese Eigenschaft ist besonders wichtig bei der Synthese von Verbindungen, die in gängigen Lösungsmitteln schwer löslich sind .
Eigenschaften
IUPAC Name |
1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXZRWCQWDLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159249 | |
| Record name | 1,3,6-Trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13509-52-9 | |
| Record name | 1,3,6-Trimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13509-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Trimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-trimethyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
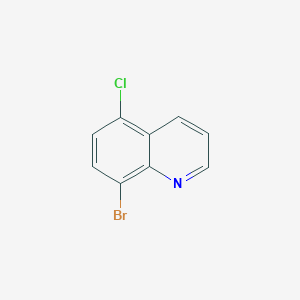
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
